molecular formula C10H9ClO B097212 7-Chloro-2-tetralone CAS No. 17556-19-3

7-Chloro-2-tetralone

Cat. No.: B097212
CAS No.: 17556-19-3
M. Wt: 180.63 g/mol
InChI Key: CSIHHNSBJNDXNO-UHFFFAOYSA-N
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Description

7-Chloro-2-tetralone is an organic compound with the molecular formula C10H9ClO. It is a chlorinated derivative of tetralone, which is a bicyclic ketone.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of anti-depressant molecules . Therefore, it can be inferred that its targets may be related to the neurological system, possibly involving neurotransmitter pathways.

Mode of Action

Given its use in the synthesis of anti-depressant molecules , it may interact with its targets to modulate the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .

Biochemical Pathways

Considering its role in the synthesis of anti-depressant molecules , it may be involved in the modulation of biochemical pathways related to neurotransmitter synthesis, release, reuptake, or degradation.

Result of Action

Given its role in the synthesis of anti-depressant molecules , it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter levels in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Chloro-2-tetralone involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and chlorination. The reaction typically uses aluminum chloride as a catalyst and occurs under reflux conditions .

Another method involves the continuous-flow synthesis, which has been shown to be efficient and productive. This method involves the use of anisole, succinic anhydride, and aluminum chloride in an organic solvent, followed by reduction and treatment with methanesulfonic acid to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous-flow systems. The continuous-flow method is particularly advantageous due to its higher yield, purity, and reduced reaction time compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-tetralone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted tetralone derivatives .

Scientific Research Applications

7-Chloro-2-tetralone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-tetralone
  • 6-Nitro-1H-indole-3-carbonitrile
  • 7-Methoxy-1-tetralone

Comparison

Compared to other similar compounds, 7-Chloro-2-tetralone is unique due to its specific chlorine substitution at the 7th position. This substitution can significantly influence its chemical reactivity and biological activity. For instance, the presence of a chlorine atom can enhance its ability to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIHHNSBJNDXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398940
Record name 7-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17556-19-3
Record name 7-Chloro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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